(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine
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Overview
Description
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzyl chloride and 4-nitrobenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzyl chloride with morpholine under basic conditions to form an intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of morpholine compounds are explored for their therapeutic potential. This compound could be a precursor for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure with an amine group instead of a nitro group.
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)morpholine: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, for example, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
920798-93-2 |
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Molecular Formula |
C19H22N2O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C19H22N2O5/c1-24-17-8-5-15(18(11-17)25-2)12-20-9-10-26-19(13-20)14-3-6-16(7-4-14)21(22)23/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m1/s1 |
InChI Key |
STLXXOTVLUWZTP-LJQANCHMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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